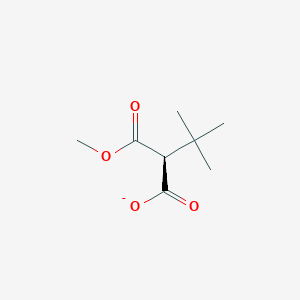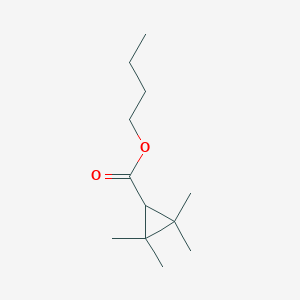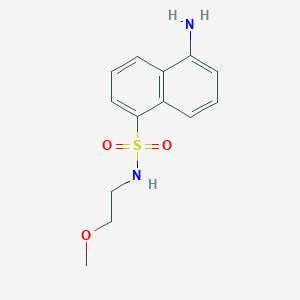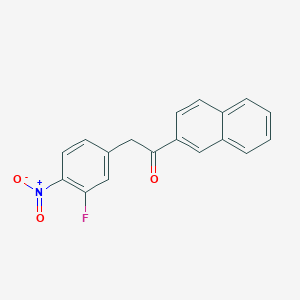![molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6](/img/structure/B12559201.png)
1-[(2-Acetoxyethoxy)methyl]barbituric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .
Análisis De Reacciones Químicas
1-[(2-Acetoxyethoxy)methyl]barbituric acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic aldehydes in water and organic solvents to form 5-ylidenebarbituric acids.
Deacetylation: The acetoxy group can be removed under mild conditions to yield the corresponding hydroxy derivative.
Common reagents used in these reactions include aromatic and heterocyclic aldehydes, and the reactions typically occur in water or organic solvents . The major products formed are 5-ylidenebarbituric acids, which exhibit moderate antimicrobial and antiviral activity .
Aplicaciones Científicas De Investigación
1-[(2-Acetoxyethoxy)methyl]barbituric acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential antimicrobial and antiviral properties.
Material Sciences: The compound’s unique structure makes it a valuable intermediate in the development of advanced materials.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .
Comparación Con Compuestos Similares
1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:
Phenobarbital: A long-lasting barbiturate used as an anticonvulsant.
Thiopental: An ultra-short-acting barbiturate used for anesthesia.
Secobarbital: A short-acting barbiturate used for sedation.
The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.
Propiedades
Número CAS |
154021-74-6 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15) |
Clave InChI |
GTLSZXVPIAVXIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCN1C(=O)CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
